3-Amino-4-methyl-5-nitrobenzamide

Description

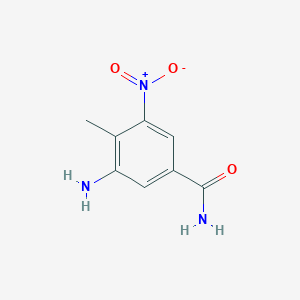

3-Amino-4-methyl-5-nitrobenzamide is a benzamide derivative featuring a nitro group at position 5, a methyl group at position 4, and an amino group at position 3 on the benzene ring.

Properties

IUPAC Name |

3-amino-4-methyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-4-6(9)2-5(8(10)12)3-7(4)11(13)14/h2-3H,9H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUCDBZNALWCBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-4-methyl-5-nitrobenzamide involves the reaction of nitrochloromethane with aniline . Another method includes the acylation of 4-methyl-3-nitroaniline with benzoyl chloride, followed by reduction with hydrogen to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using readily available raw materials such as 4-methylbenzene-1,3-diamine and benzoic anhydride. The process is optimized for high yield and purity, often employing continuous flow microreactor systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-5-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Acylation: The compound can undergo acylation reactions to form amides.

Common Reagents and Conditions

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Acylation: Acyl chlorides or anhydrides in the presence of a base or acid catalyst.

Major Products

Reduction: 3-Amino-4-methylbenzamide.

Substitution: Various substituted derivatives depending on the substituent used.

Acylation: N-acyl derivatives of this compound.

Scientific Research Applications

3-Amino-4-methyl-5-nitrobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Physicochemical Comparisons

The most directly comparable compound in the evidence is 3-Methoxy-5-nitrobenzamide (CAS: 292635-40-6), which shares the nitro and benzamide backbone but differs in substituents. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties

Key Observations:

Both compounds retain the nitro group, an electron-withdrawing moiety that stabilizes the aromatic ring and influences reactivity .

Molecular Weight: The additional amino and methyl groups in this compound result in a higher molecular weight (211 g/mol vs. 196.16 g/mol), which may affect pharmacokinetic properties such as absorption and distribution.

Potential Pharmacological Implications

While pharmacological data for these compounds are absent in the evidence, structural features provide insights:

- This compound: The amino group could facilitate interactions with biological targets (e.g., enzymes or receptors), while the nitro group may contribute to antimicrobial or anticancer activity, as seen in nitroaromatic compounds .

Biological Activity

3-Amino-4-methyl-5-nitrobenzamide (AMNBA) is an organic compound with the molecular formula C8H9N3O3. It is characterized by its yellow crystalline solid form and has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of AMNBA, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

- Molecular Weight : 195.18 g/mol

- IUPAC Name : this compound

- CAS Number : 899368-04-8

AMNBA participates in various chemical reactions, which can influence its biological activity:

- Suzuki–Miyaura Coupling : This carbon–carbon bond-forming reaction suggests that AMNBA may play a role in synthesizing complex molecules with biological significance.

- Metabolite of Dinitolmide : AMNBA is a known metabolite of dinitolmide, an antiprotozoal agent used in veterinary medicine, indicating its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that AMNBA exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting it could be developed as an antimicrobial agent. The specific mechanisms by which AMNBA exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

AMNBA has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.

Case Studies and Experimental Data

- Antimicrobial Efficacy : In vitro tests showed that AMNBA inhibited the growth of several pathogenic bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its potency against these strains.

- Cytotoxicity Assays : Cytotoxic effects on cancer cell lines were evaluated using MTT assays. Results indicated that AMNBA significantly reduced cell viability in a dose-dependent manner, particularly in breast cancer cell lines.

- Mechanistic Studies : Flow cytometry analysis revealed that AMNBA treatment led to increased apoptosis in treated cells compared to controls, further supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Potential for drug development |

| 3-Amino-4-methoxybenzamide | Moderate | Limited | Similar structure but different activity |

| 3-Amino-5-nitrobenzamide | Yes | Moderate | Shares some biological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.